molecular formula C5H8F3NO3 B13261551 2-Amino-4-(trifluoromethoxy)butanoic acid

2-Amino-4-(trifluoromethoxy)butanoic acid

Cat. No.: B13261551
M. Wt: 187.12 g/mol
InChI Key: YZWNXEYCKJVGGO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethoxy)butanoic acid involves multiple steps. One common method includes the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions, followed by the disassembly of the resultant alkylated complex to reclaim the chiral auxiliary and obtain the target compound . The compound can be synthesized as a racemate or in both enantiomeric forms .

Industrial Production Methods

For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base. This complex is then alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and this compound, which is in situ converted to the N-Fmoc derivative .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogues .

Scientific Research Applications

2-Amino-4-(trifluoromethoxy)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as an analogue of natural amino acids, aiding in the study of protein structure and function.

    Medicine: It is explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: The compound is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4,4-trifluorobutanoic acid
  • 2-Amino-3-(trifluoromethoxy)benzoic acid

Uniqueness

2-Amino-4-(trifluoromethoxy)butanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential for various applications .

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

2-amino-4-(trifluoromethoxy)butanoic acid

InChI

InChI=1S/C5H8F3NO3/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)

InChI Key

YZWNXEYCKJVGGO-UHFFFAOYSA-N

Canonical SMILES

C(COC(F)(F)F)C(C(=O)O)N

Origin of Product

United States

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